molecular formula C58H82Ge2Si2 B14473752 (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} CAS No. 65888-89-3

(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}

Cat. No.: B14473752
CAS No.: 65888-89-3
M. Wt: 980.7 g/mol
InChI Key: UPZWJZFGBKZLOB-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is a complex organosilicon compound characterized by its unique structure, which includes phenylene, diphenyl, and tributylgermyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dibromobenzene with diphenylacetylene in the presence of a palladium catalyst to form 1,4-bis(diphenylvinyl)benzene. This intermediate is then reacted with tributylgermyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often occur in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds.

Scientific Research Applications

(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Potential use in the development of bio-compatible materials.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in multiple pathways, including:

    Molecular Targets: Interaction with enzymes and proteins, potentially altering their activity.

    Pathways Involved: May influence signaling pathways related to cellular growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Phenylene)bis{diphenyl[2-(tributylstannyl)ethenyl]silane}: Similar structure but with stannyl groups instead of germyl groups.

    (1,4-Phenylene)bis{diphenyl[2-(tributylsilyl)ethenyl]silane}: Contains silyl groups instead of germyl groups.

Uniqueness

(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is unique due to the presence of germyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

65888-89-3

Molecular Formula

C58H82Ge2Si2

Molecular Weight

980.7 g/mol

IUPAC Name

[4-[diphenyl(2-tributylgermylethenyl)silyl]phenyl]-diphenyl-(2-tributylgermylethenyl)silane

InChI

InChI=1S/C58H82Ge2Si2/c1-7-13-43-59(44-14-8-2,45-15-9-3)49-51-61(53-31-23-19-24-32-53,54-33-25-20-26-34-54)57-39-41-58(42-40-57)62(55-35-27-21-28-36-55,56-37-29-22-30-38-56)52-50-60(46-16-10-4,47-17-11-5)48-18-12-6/h19-42,49-52H,7-18,43-48H2,1-6H3

InChI Key

UPZWJZFGBKZLOB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C=C[Ge](CCCC)(CCCC)CCCC)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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